N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide
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Overview
Description
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide are the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
This compound acts as an inhibitor of BETs . It interacts with the bromodomains of these proteins, which are deep hydrophobic pockets that recognize acetylated lysine residues . By inhibiting BETs, this compound can effectively block the expression of certain genes, such as c-Myc, which is implicated in multiple types of cancer .
Biochemical Pathways
The inhibition of BETs by this compound affects several biochemical pathways. For instance, it leads to a significant transcriptional downregulation of c-Myc . This downregulation can have downstream effects on various cellular processes, including cell proliferation and survival, particularly in cancer cells .
Pharmacokinetics
The compound’s potency and drug-like properties could be further optimized in the future .
Result of Action
The inhibition of BETs by this compound results in anti-proliferative activities against various hematologic malignancies cell lines at low-micromolar concentrations . This includes MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide typically involves the reaction of a benzoxazine derivative with morpholine-4-carboxamide under specific conditions. One common method involves the use of an amine to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine, which then reacts with the labile hydrogen of the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound shares a similar benzoxazine core but differs in its functional groups and biological activities.
3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid: Another related compound with a benzoxazine structure, used in different applications.
Uniqueness
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other benzoxazine derivatives.
Properties
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c17-12-8-20-11-2-1-9(7-10(11)15-12)14-13(18)16-3-5-19-6-4-16/h1-2,7H,3-6,8H2,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGHJUJMWGDCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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